molecular formula C12H20N4O3 B13478814 tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate

Cat. No.: B13478814
M. Wt: 268.31 g/mol
InChI Key: IROALZYWAHOUHQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a morpholine ring substituted with a tert-butyl carbamate group and a 3-amino-1H-pyrazole moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl group enhances solubility and stability, while the pyrazole ring contributes to hydrogen-bonding interactions, critical for binding to biological targets .

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-4-5-18-7-9(16)8-6-10(13)15-14-8/h6,9H,4-5,7H2,1-3H3,(H3,13,14,15)

InChI Key

IROALZYWAHOUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement of an azide derivative . The isocyanato group (N=C=O) is then condensed with Boc-EDA to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate with structurally related compounds (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Applications References
This compound C₁₂H₂₀N₄O₃ Morpholine, tert-butyl, 3-amino-pyrazole Kinase inhibitor intermediates
tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate (A660007) C₁₁H₂₂N₂O₃ Morpholine, tert-butyl, 1-aminoethyl Peptidomimetic synthesis
5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile C₈H₁₀BrN₄ Bromo, cyano, tert-butyl Intermediate for carboxamides
2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (A649557) C₁₆H₂₁NO₄ Pyrrolidine, benzoic acid, tert-butyl PROTAC linker development

Key Observations :

Morpholine vs. Pyrrolidine Rings :

  • The morpholine ring in the target compound provides a six-membered oxygen-containing heterocycle, enhancing conformational flexibility compared to the five-membered pyrrolidine in A649555. This flexibility improves binding to flat protein surfaces (e.g., kinase ATP pockets) .
  • Pyrrolidine derivatives (e.g., A649557) are more rigid, favoring interactions with deep hydrophobic pockets .

Amino-Pyrazole vs. Aminoethyl Substituents: The 3-amino-pyrazole group enables dual hydrogen-bond donor/acceptor interactions, making it superior for targeting polar residues in enzymes (e.g., hinge regions of kinases) . In contrast, the 1-aminoethyl group in A660007 is less versatile, primarily serving as a spacer in peptidomimetics .

Synthetic Accessibility: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki reactions), similar to the methods for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile . In contrast, A649557 and A660007 require Boc-protection strategies, which are less atom-economical .

Reactivity and Functionalization Potential

  • Pyrazole Ring Reactivity: The 3-amino group on the pyrazole facilitates electrophilic substitution (e.g., bromination) or condensation reactions, as seen in for carboxamide synthesis .
  • Morpholine Stability : The tert-butyl carbamate group protects the morpholine nitrogen from oxidation, a feature absent in unprotected analogs like 3-Iodo-5-(trifluoromethoxy)-1H-indazole (A649633), which requires careful handling .

Hydrogen-Bonding and Crystallinity

The target compound’s hydrogen-bonding network (pyrazole NH₂ and morpholine O) aligns with Etter’s rules for crystal engineering, promoting stable monoclinic or orthorhombic packing . This contrasts with halogenated analogs (e.g., 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine), where halogen bonds dominate lattice interactions, reducing solubility .

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